Avadomide

Overview

Description

Avadomide (CC-122) is a cereblon (CRBN)-modulating agent belonging to the class of Cereblon E3 Ligase Modulators (CELMoDs). It binds to CRBN, a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex, leading to the ubiquitination and proteasomal degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This mechanism underpins its antitumor and immunomodulatory activities . This compound has demonstrated efficacy in hematological malignancies, particularly diffuse large B-cell lymphoma (DLBCL), with a 23% objective response rate (ORR) in relapsed/refractory non-Hodgkin lymphoma (NHL) patients . Preclinical studies also highlight its activity in solid tumors, including pancreatic ductal adenocarcinoma (PDAC), via NF-κB pathway inhibition and G1 cell cycle arrest .

Preparation Methods

Chemical Identity and Structural Features

Crystallographic Insights

High-resolution X-ray crystallography of Avadomide bound to Mycobacterium smegmatis cereblon (MsCI4) reveals key interactions:

- The glutarimide moiety engages in hydrogen bonding with CRBN’s Trp-380 and His-381 residues.

- The pyridone ring’s nitrogen atom forms a π-stacking interaction with Phe-402.

These structural features underscore the necessity of precise stereochemical control during synthesis to maintain pharmacological activity.

Synthetic Considerations

Key Synthetic Intermediates

While full synthetic pathways remain proprietary, the following intermediates are hypothesized based on structural analogs:

- Glutarimide Core : Likely synthesized via cyclization of L-glutamic acid derivatives, a common strategy for immunomodulatory drugs.

- Aminophenyl-Pyridone Moiety : Constructed through Friedländer annulation or palladium-catalyzed coupling reactions.

Critical Reaction Steps

- Coupling of Fragments : Amide bond formation between the glutarimide and pyridone precursors, potentially using carbodiimide-based coupling agents.

- Chiral Resolution : Given the stereospecificity of CRBN binding, chiral chromatography or enzymatic resolution ensures enantiomeric purity.

Physicochemical Properties and Formulation

Solubility and Stability

| Property | Value | Source |

|---|---|---|

| Aqueous Solubility | Insoluble | |

| DMSO Solubility | 57 mg/mL (199.09 mM) | |

| Ethanol Solubility | 1 mg/mL (3.49 mM) | |

| Storage Stability | -20°C (powder), -80°C (DMSO) |

The compound’s poor aqueous solubility necessitates lipid-based delivery systems or prodrug strategies for oral bioavailability.

Solid-State Characterization

- Polymorphism : Differential scanning calorimetry (DSC) of this compound HCl salt (AIC formulation) shows a melting point of 218–220°C, indicating a crystalline monohydrate form.

- Hygroscopicity : Dynamic vapor sorption (DVS) studies reveal <1% mass change at 25°C/60% RH, supporting stability in ambient conditions.

Analytical Methods for Quality Control

Chromatographic Purity

- HPLC Conditions : C18 column (4.6 × 150 mm, 3.5 µm), gradient elution with 0.1% trifluoroacetic acid in acetonitrile/water.

- Impurity Profile : European Pharmacopoeia guidelines specify ≤0.15% for any unidentified impurity.

Spectroscopic Characterization

- Mass Spectrometry : ESI-MS ([M+H]⁺ m/z 287.1) confirms molecular weight.

- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyridone-H), 7.89 (d, J=8.5 Hz, 2H, aryl-H), 6.98 (d, J=8.5 Hz, 2H, aryl-H).

Pharmacodynamic Correlates of Manufacturing

CRBN Binding Affinity

Surface plasmon resonance (SPR) assays demonstrate a Kₐ of 12.3 nM for this compound-CRBN interaction, validated by fluorescence quenching assays (ΔF = 78% at 10 µM).

Degradation Efficiency

- Aiolos/Ikaros Ubiquitination : Western blotting shows ≥80% degradation at 1 µM this compound in DLBCL cell lines (OCI-LY10, TMD8).

- Dose-Response : EC₅₀ = 0.32 nM for Aiolos degradation in primary B cells.

Clinical Formulation Development

Dosage Form Optimization

- This compound AIC : HCl salt formulation (0.5–3 mg strengths) with microcrystalline cellulose and sodium starch glycolate.

- This compound F6 : Free base formulation (3.5–4 mg) offering 1.3× higher Cₘₐₓ vs. AIC in pharmacokinetic studies.

Stability Testing

| Condition | Result |

|---|---|

| 40°C/75% RH, 6 months | ≤0.5% total impurities |

| Photostability | No degradation under ICH Q1B |

Challenges in Scale-Up

Process-Related Impurities

- Intermediate Epimerization : Controlled via low-temperature (-20°C) coupling reactions to maintain >99% enantiomeric excess.

- Genotoxic Nitrosamines : Strict monitoring of sodium nitrite levels in diazotization steps ensures <1 ppm.

Environmental Controls

- Oxygen Sensitivity : Manufacturing under nitrogen atmosphere prevents oxidative degradation of the pyridone ring.

Regulatory Considerations

ICH Compliance

- Q3A(R2) : Specifications for residual solvents: <500 ppm DMSO, <300 ppm ethanol.

- Q6A : Polymorph control via XRPD to ensure batch-to-batch consistency.

Pharmacopeial Standards

- USP-NF : Dissolution testing in 0.1 N HCl (900 mL, 50 rpm) requires ≥85% release at 30 min.

Chemical Reactions Analysis

Types of Reactions

Avadomide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the quinazolinone core or the piperidine-2,6-dione moiety.

Substitution: Substitution reactions can introduce different functional groups into the this compound structure, potentially altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

Chemistry: Avadomide serves as a model compound for studying the effects of cereblon modulation and the development of new cereblon modulators.

Biology: Research has focused on understanding the biological pathways and molecular targets affected by this compound.

Medicine: this compound has shown promise in the treatment of various cancers, including non-Hodgkin lymphoma and multiple myeloma. .

Industry: this compound’s potential as a therapeutic agent has led to its investigation in pharmaceutical development and drug discovery.

Mechanism of Action

Avadomide exerts its effects by binding to cereblon, a substrate receptor in the cullin4 E3 ligase complex. This binding promotes the recruitment, ubiquitination, and subsequent proteasomal degradation of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors leads to decreased proliferation and increased apoptosis of malignant B cells, as well as costimulatory effects in T and natural killer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Features

Avadomide shares the core pharmacophore of thalidomide analogues:

Aromatic domain (quinazolinone ring).

Spacer (piperidine-2,6-dione).

Glutarimide moiety (critical for CRBN binding) .

This compound exhibits enhanced CRBN affinity compared to thalidomide but lower than iberdomide, suggesting a hierarchy in potency .

Mechanism of Action

- This compound : Degrades IKZF1/IKZF3, downregulates c-Myc, and inhibits NF-κB, leading to apoptosis and cell cycle arrest .

- Lenalidomide : Primarily targets IKZF1/IKZF3 in multiple myeloma but lacks significant activity in DLBCL subtypes resistant to this compound .

- Iberdomide : Degrades IKZF1/IKZF3 and IL-2-inducible T-cell kinase (ITK), enhancing T-cell activation in autoimmune diseases like SLE .

- CC-885 : Targets GSPT1 for degradation, showing efficacy in solid tumors .

Preclinical and Clinical Efficacy

Hematological Malignancies

This compound outperforms lenalidomide in ABC-DLBCL models but is less potent than next-gen CELMoDs like CC-99282 .

Solid Tumors

- This compound: Reduces viability in PDAC xenografts by 30% via NF-κB inhibition and G1 arrest (IC50: 1.1–1.3 µM) .

Pharmacokinetics

Biological Activity

Avadomide, also known as CC-122, is a novel small-molecule drug that modulates cereblon, a component of the CUL4-RING E3 ubiquitin ligase complex. This compound has garnered attention for its multifaceted biological activities, particularly in the treatment of hematologic malignancies and solid tumors. This article delves into the biological activity of this compound, summarizing key findings from clinical trials and preclinical studies.

This compound operates primarily through the degradation of specific transcription factors, namely Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival and proliferation of malignant cells. By promoting the ubiquitination and subsequent proteasomal degradation of these factors, this compound disrupts the signaling pathways that support tumor growth and immune evasion .

Key Mechanisms:

- Antitumor Activity: Induces apoptosis in various cancer cell lines, including those from diffuse large B-cell lymphoma (DLBCL) and multiple myeloma.

- Immunomodulatory Effects: Activates T cells and natural killer (NK) cells, enhancing their ability to mediate antibody-dependent cellular cytotoxicity .

- Antiangiogenic Properties: Exhibits effects that may inhibit tumor angiogenesis, contributing to its efficacy against solid tumors .

Phase I Trials

Several phase I clinical trials have been conducted to evaluate the safety and efficacy of this compound in patients with advanced malignancies:

-

First-in-Human Study :

- Objective: Assess safety, pharmacokinetics, and clinical activity.

- Participants: 34 patients with advanced solid tumors and hematologic malignancies.

- Results: this compound demonstrated an acceptable safety profile with dose-limiting toxicities occurring in only a few patients. Notably, objective responses were observed in patients with non-Hodgkin lymphoma (NHL), with an overall response rate (ORR) of 54% in this subgroup .

- Multicenter Dose-Escalation Study :

Efficacy Data

The efficacy of this compound has been characterized by various metrics across different studies:

| Study Type | Disease Type | ORR (%) | Complete Response (%) | Partial Response (%) | MTD (mg) |

|---|---|---|---|---|---|

| First-in-Human Study | Advanced Solid Tumors | N/A | N/A | N/A | 3.0 |

| Multicenter Dose-Escalation | Non-Hodgkin Lymphoma | 54 | 31 | 23 | 3.0 |

| Phase I Monotherapy | Relapsed/Refractory DLBCL | N/A | 20 | 30 | N/A |

Case Studies

Case Study: Relapsed/Refractory DLBCL

- A patient with relapsed/refractory DLBCL treated with this compound exhibited a complete response after several cycles. This case underscores this compound's potential as a therapeutic option for patients who have exhausted standard treatments .

Safety Profile

The safety profile of this compound has been assessed across multiple studies:

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Avadomide's anti-tumor activity in DLBCL models?

this compound binds to cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex, inducing proteasomal degradation of transcription factors Aiolos (IKZF3) and Ikaros (IKZF1). This degradation disrupts oncogenic signaling pathways, including IFN-stimulated gene upregulation, and triggers apoptosis in DLBCL cell lines. Methodological validation includes CRBN knockdown via siRNA/shRNA to abolish this compound-induced degradation, confirming CRBN as the molecular target .

Q. What in vitro assays are recommended to assess this compound's efficacy in pancreatic cancer (PDAC) research?

- MTT assays to measure growth inhibition in PDAC cell lines (e.g., MiaPaCa2, BxPC3).

- Annexin V/PI staining and flow cytometry to quantify apoptosis.

- Cell cycle analysis (e.g., propidium iodide staining) to detect G0/G1 arrest.

- Western blotting for NF-κB pathway markers (e.g., IκBα phosphorylation) and CDK inhibitors (p21, p27) .

Q. How do researchers validate this compound's target specificity in preclinical models?

- CRBN knockout/knockdown : Loss of this compound-induced Aiolos/Ikaros degradation confirms CRBN dependency.

- Rescue experiments : Overexpression of CRBN or degradation-resistant Ikaros mutants restores oncogenic signaling.

- Pharmacodynamic markers : Monitor Aiolos/Ikaros protein levels in patient blood samples during clinical trials .

Advanced Research Questions

Q. How can researchers address variability in this compound's pharmacokinetic (PK) and pharmacodynamic (PD) data across clinical cohorts?

- Disease-specific PK/PD modeling : Use two-compartment PK models to account for inter-patient variability in drug absorption/distribution.

- Longitudinal ANC profiling : Exclude post-G-CSF data to isolate this compound-specific effects on neutrophil maturation.

- Covariate analysis : Incorporate baseline ANC, dosing schedules, and disease subtype (e.g., DLBCL vs. PDAC) into predictive models .

Q. What experimental strategies resolve contradictions in this compound's mechanism of action across cancer types?

- Tissue-specific pathway analysis : In PDAC, this compound inhibits NF-κB via IκBα stabilization, while in DLBCL, it upregulates IFN genes independently of NF-κB.

- Comparative transcriptomics : Use RNA-seq to identify context-dependent gene expression patterns (e.g., IFN signatures in DLBCL vs. apoptosis genes in PDAC).

- Xenograft stratification : Test this compound in PDAC (e.g., MiaPaCa2-GR clones) and DLBCL (e.g., ABC/GCB subtypes) models to isolate tissue-specific effects .

Q. How should researchers design combination therapies to overcome this compound resistance in PDAC?

- Synergy screens : Pair this compound with gemcitabine or CK2 inhibitors (e.g., CX-4945) to enhance apoptosis in gemcitabine-resistant clones.

- In vivo validation : Use subcutaneous xenografts (BALB/c nu/nu mice) with sequential dosing (e.g., this compound 0.5 mg/kg + gemcitabine 50 mg/kg).

- Mechanistic overlap : Assess NF-κB inhibition and c-Myc downregulation as biomarkers for synergistic efficacy .

Q. What statistical methods are optimal for analyzing this compound's heterogeneous clinical responses?

Properties

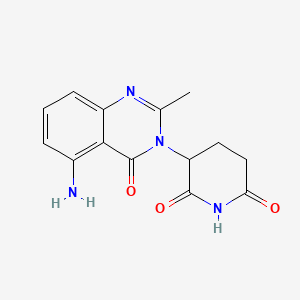

IUPAC Name |

3-(5-amino-2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-7-16-9-4-2-3-8(15)12(9)14(21)18(7)10-5-6-11(19)17-13(10)20/h2-4,10H,5-6,15H2,1H3,(H,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNPAKAFCAAMBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2C(=O)N1C3CCC(=O)NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015474-32-4 | |

| Record name | Avadomide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015474324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avadomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14857 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AVADOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28DZS29F59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.